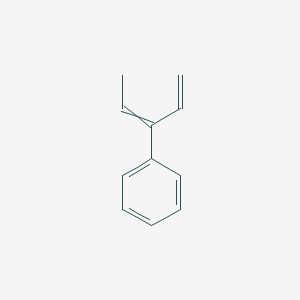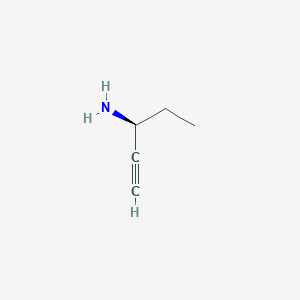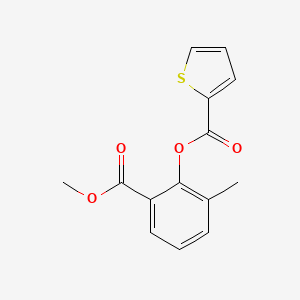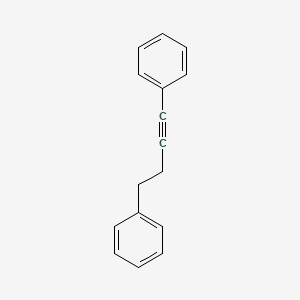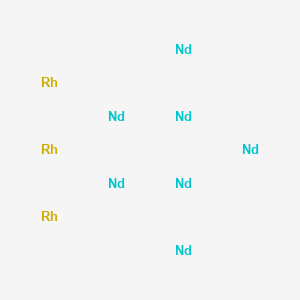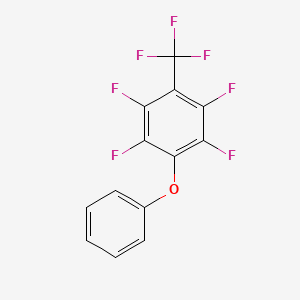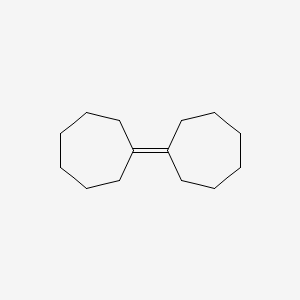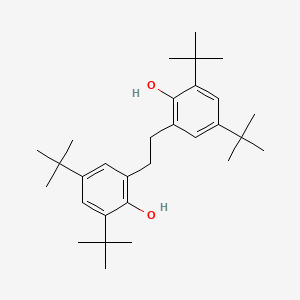![molecular formula C8H8ClNO2 B14672441 2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14672441.png)
2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one is a chemical compound with a complex structure that includes a six-membered ring, a ketone group, a hydroxylamine group, and a chlorine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from simpler organic molecules. The process may include halogenation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as automated synthesis and real-time monitoring can enhance efficiency and ensure consistent quality. Safety measures are also essential to handle the reactive intermediates and hazardous reagents involved in the synthesis .
化学反応の分析
Types of Reactions
2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxylamine group to a nitroso or nitro group.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH can significantly influence the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact mechanism can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Similar compounds include other chlorinated cyclohexadienones and hydroxylamine derivatives. Examples are:
- 3-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one
- 2-chloro-4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8ClNO2/c1-5(10-12)6-3-2-4-7(9)8(6)11/h2-4,11-12H,1H3/b10-5+ |
InChIキー |
DPIVTBNBNAIIHW-BJMVGYQFSA-N |
異性体SMILES |
C/C(=N\O)/C1=C(C(=CC=C1)Cl)O |
正規SMILES |
CC(=NO)C1=C(C(=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


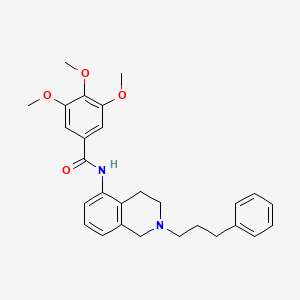
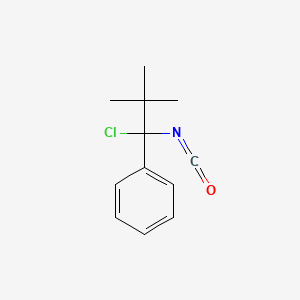
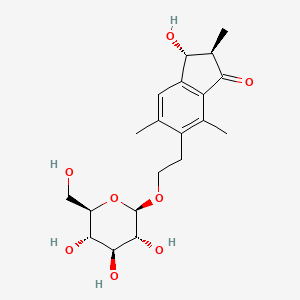
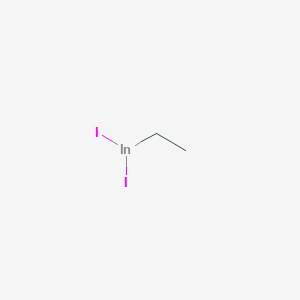
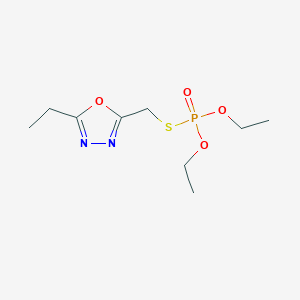
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
